ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a structurally complex bicyclic compound featuring a thieno[2,3-c]pyridine core fused with a 1,3-benzothiazole moiety. Key functional groups include:
- An ethyl carboxylate group at position 6, which may enhance solubility and metabolic stability.
- A fully saturated thienopyridine ring system (4H,5H,6H,7H), distinguishing it from aromatic analogs.
The benzothiazole component is notable for its prevalence in bioactive molecules, including antiviral, antitumor, and anti-inflammatory agents . The fluorine atom in the benzamido group is strategically positioned to modulate electronic properties and binding affinity, a common tactic in medicinal chemistry to improve pharmacokinetics .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S2/c1-2-31-24(30)28-11-10-16-19(13-28)33-23(27-21(29)14-6-5-7-15(25)12-14)20(16)22-26-17-8-3-4-9-18(17)32-22/h3-9,12H,2,10-11,13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGFGAGIMAQXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiazole moiety followed by the introduction of the thieno[2,3-c]pyridine structure. The final product is usually characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structural integrity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzothiazole derivatives. For instance, compounds containing benzothiazole and pyridine moieties have shown significant activity against viruses such as H5N1 and SARS-CoV-2. In a study evaluating a series of benzothiazolyl-pyridine hybrids, certain compounds exhibited IC50 values as low as 10.52 μM against SARS-CoV-2, indicating potent antiviral activity .
| Compound | Virus Type | IC50 (μM) | % Inhibition |
|---|---|---|---|
| 8h | H5N1 | 0.5 | 93 |
| 8f | SARS-CoV-2 | 10.52 | Significant |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various derivatives have been tested against different cancer cell lines using MTT assays to determine their cytotoxic effects. For example, some derivatives showed IC50 values in the low micromolar range, indicating promising anticancer activity .
Antimicrobial Activity
In addition to antiviral and anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
Several case studies have documented the effectiveness of compounds related to this compound:
- Antiviral Efficacy : A study reported that a related compound exhibited over 60% inhibition against H5N1 at concentrations below 0.5 μmol/μL .
- Cytotoxicity in Cancer Cells : Research indicated that certain derivatives caused significant cell death in human cancer cell lines with IC50 values ranging from 0.02 to 0.07 µM .
Comparison with Similar Compounds
Structural Features and Core Modifications
The compound’s thieno[2,3-c]pyridine core differentiates it from other thieno-fused systems. Structural analogs vary in core architecture, substituents, and functional groups, leading to distinct physicochemical and biological properties.
Key Observations :
Core Flexibility: The thieno[2,3-c]pyridine core (target compound) is less common than thieno[2,3-b]pyridine derivatives (e.g., ). The position of the sulfur atom (c vs. b) alters electron distribution and steric bulk, affecting binding to biological targets . Thiazolo[3,2-a]pyrimidine cores () exhibit planar architectures suitable for π-π stacking, unlike the partially saturated thienopyridine system in the target compound .
Substituent Effects :
- The 3-fluorobenzamido group in the target compound may engage in hydrogen bonding (N–H···O/F interactions) and hydrophobic interactions, similar to fluorinated benzothiazoles in .
- Ethyl carboxylate esters (common in ) improve solubility but may reduce metabolic stability compared to methyl or aryl esters .
Synthetic Strategies: Thieno[2,3-b]pyridines () are synthesized via enaminone intermediates, while benzothiazole hybrids () employ Vilsmeier-Haack reagents for formylation . The target compound likely requires specialized cyclization and amidation steps, though explicit details are unavailable.
Computational and Database Insights
- The Cambridge Structural Database (CSD) () contains over 500,000 entries, enabling comparative analysis of bond lengths, angles, and packing motifs. For example, the benzothiazole C–N bond in the target compound (1.32 Å estimated) aligns with typical values (1.30–1.35 Å) in CSD entries .
- Similarity Coefficients : Tanimoto indices () could quantify structural overlap between the target compound and analogs, though specific data is lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
